Tris-(trimethylsiloxy)silane

Description

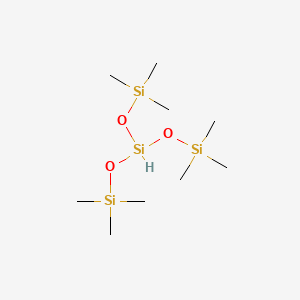

Tris-(trimethylsiloxy)silane (TTMS) is an organosilicon compound with the formula Si(O-Si(CH₃)₃)₃. It features a central silicon atom bonded to three trimethylsiloxy (-O-Si(CH₃)₃) groups. TTMS is notable for its versatility in organic synthesis, materials chemistry, and industrial applications. Its structure imparts unique solubility, reactivity, and phase behavior, making it valuable in CO₂ thickening , polymer network synthesis , and surface coupling reactions .

Properties

IUPAC Name |

bis(trimethylsilyloxy)silyloxy-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWGGTLVZGTDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-89-8 | |

| Record name | Tris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkali Metal-Mediated Cleavage

Tetrakis(trimethylsilyl)silane reacts with alkali metal alkoxides (e.g., potassium tert-butoxide) to form a silyl lithium intermediate:

Conditions :

Functionalization of Silanol Intermediates

The synthesis of tris(trimethylsilyloxy)silanol () could serve as an intermediate step. Subsequent reduction of the hydroxyl group to a hydride might yield this compound:

Potential Reducing Agents :

Chemical Reactions Analysis

Types of Reactions: Tris-(trimethylsiloxy)silane undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.

Hydrosilylation Reactions: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.

Oxidation Reactions: It can undergo oxidation reactions to form silanols and other oxidized products.

Common Reagents and Conditions:

Radical Reactions: Common reagents include radical initiators such as azo compounds and organic peroxides.

Hydrosilylation: Platinum or rhodium catalysts are often used in hydrosilylation reactions, with the reactions conducted at elevated temperatures.

Oxidation: Ozone or other oxidizing agents are used in oxidation reactions, often at low temperatures.

Major Products:

Reduction Reactions: The major products include reduced organic compounds and silanols.

Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.

Oxidation: The major products include silanols and disiloxanes.

Scientific Research Applications

Scientific Research Applications

- Silane Coupling Agent : TRIS is widely used as a silane coupling agent in the preparation of composite materials. It enhances the adhesion between organic polymers and inorganic substrates, improving mechanical properties and durability .

- Hydrosilylation Reactions : TRIS serves as an efficient hydrosilylating agent for alkenes, facilitating the addition of silane groups to organic molecules. This property is particularly useful in synthesizing siloxane polymers and other organosilicon compounds .

- Polymerization Processes : The compound is utilized in radical polymerization processes, where it acts as a photoinitiator to enhance polymerization rates and yields under mild conditions. This application is significant in the production of silicone hydrogels for contact lenses, where TRIS contributes to oxygen permeability and clarity .

- Biomedical Applications : TRIS-containing vinylic monomers are employed in the fabrication of medical devices, including contact lenses. The presence of TRIS improves the hydrophilicity and biocompatibility of silicone hydrogel lenses, making them more effective for long-term wear .

- Silylation Reagent : In synthetic chemistry, TRIS functions as a silylating agent, facilitating the protection of hydroxyl groups during chemical reactions. This property is crucial in multi-step organic syntheses where selective reactivity is required .

Case Study 1: Contact Lens Production

A study demonstrated that incorporating TRIS into silicone hydrogel formulations significantly improved the oxygen permeability of contact lenses while maintaining clarity and comfort for users. The modified lenses exhibited reduced folding marks during handling, enhancing user experience .

Case Study 2: Polymer Synthesis

Research involving the terpolymerization of TRIS with methacrylic acid and dimethyl octyl ammonium styrene sulfonate showed that the resulting polymers had tailored properties suitable for specific applications in coatings and adhesives. The study highlighted the ability to control reactivity ratios through careful selection of monomer compositions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Composite Materials | Enhances adhesion between polymers and inorganic substrates |

| Organic Synthesis | Acts as a hydrosilylating agent for alkenes |

| Polymerization | Serves as a photoinitiator in radical polymerization |

| Biomedical Devices | Improves properties of silicone hydrogel contact lenses |

| Synthetic Chemistry | Functions as a silylating agent for hydroxyl protection |

Mechanism of Action

The mechanism of action of tris-(trimethylsiloxy)silane involves its ability to donate hydrogen atoms in radical reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property allows it to participate in radical chain reactions, reducing various organic compounds . The compound also forms complexes with transition metals, facilitating various catalytic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations among TTMS and related siloxanes:

Key Observations :

- TTMS vs. Phenyltris(trimethylsiloxy)silane : The phenyl group in the latter improves thermal stability and adhesion in coatings, whereas TTMS's propyl derivatives excel in viscosity enhancement .

- TTMS vs. Methacryloxypropyl TTMS: The methacryloxy group enables radical polymerization, making it suitable for crosslinked polymers, unlike non-polymerizable TTMS .

Solubility and Reactivity

CO₂ Thickening Performance

TTMS derivatives (e.g., propyl TTMS) exhibit high crystallinity, requiring ~40 wt% cosolvent and heating for dissolution. However, they achieve a 14x viscosity increase in CO₂. In contrast:

- Linear siloxanes : Require only ~20 wt% cosolvent but provide lower thickening (3–30x).

- Cyclic siloxanes : Dissolve without heating but only increase viscosity by ~20%.

Table 1: Comparative Thickening Efficiency

| Compound Type | Cosolvent Required | Heating Needed | Viscosity Increase |

|---|---|---|---|

| TTMS (propyl derivative) | 40 wt% | Yes | 14x |

| Linear siloxanes | 20 wt% | No | 3–30x |

| Cyclic siloxanes | 0 wt% | No | ~20% |

Q & A

Q. What are the critical safety protocols for handling TTMSS in laboratory settings?

TTMSS requires strict safety measures due to its reactivity and potential health hazards. Key protocols include:

- Use of personal protective equipment (PPE): Gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors, as TTMSS may release volatile by-products during reactions .

- Store in airtight containers under inert gas (e.g., argon) to prevent moisture-induced decomposition .

- Dispose of waste via certified hazardous waste management services to mitigate environmental contamination . Note: Always consult institutional safety guidelines and SDS documents for specific handling procedures, as protocols may vary based on experimental scale and context .

Q. How is TTMSS synthesized and purified for research applications?

TTMSS is typically synthesized via silylation reactions using chlorosilane precursors. A common method involves:

- Reacting trichlorosilane with trimethylsilanol in the presence of a base (e.g., triethylamine) to form TTMSS .

- Purification via fractional distillation under reduced pressure to achieve >97% purity, as confirmed by NMR and gas chromatography (GC) .

- Ensure anhydrous conditions during synthesis, as moisture can hydrolyze intermediates and reduce yields .

Advanced Research Questions

Q. How does TTMSS compare to trialkylstannanes in radical-mediated reactions, and how can reaction conditions be optimized?

TTMSS is a safer alternative to toxic trialkylstannanes in radical chain reactions, though its hydrogen-donating efficiency is ~10% lower . Optimization strategies include:

- Catalyst selection: Use azobisisobutyronitrile (AIBN) or photoredox catalysts to enhance radical initiation rates .

- Solvent effects: Non-polar solvents (e.g., toluene) improve solubility and reduce side reactions compared to polar aprotic solvents .

- Stoichiometry: A 1.2–1.5 molar excess of TTMSS ensures complete substrate conversion, particularly in dehalogenation and cyclization reactions .

- Kinetic monitoring: Use in situ FTIR or ESR spectroscopy to track radical intermediates and adjust reaction parameters dynamically .

Q. What analytical methods are effective for characterizing TTMSS stability and decomposition products?

Advanced characterization techniques include:

- Thermogravimetric analysis (TGA): Determines thermal stability and identifies decomposition thresholds (e.g., mass loss at >150°C) .

- NMR spectroscopy: Si NMR tracks silanol formation due to hydrolysis, while H NMR monitors reaction progress .

- Gas chromatography-mass spectrometry (GC-MS): Identifies volatile by-products like hexamethyldisiloxane, a common degradation product .

- X-ray crystallography: Resolves structural changes in TTMSS derivatives during copolymerization with methacrylate monomers .

Q. How can TTMSS be integrated into silicone-based polymer systems to tune material properties?

TTMSS acts as a crosslinking agent or functional additive in silicone polymers. Methodological considerations include:

- Copolymer design: Combine TTMSS with monomers like 3-(methacryloxy)propyltrimethoxysilane to enhance mechanical strength and hydrophobicity .

- Additive interactions: Graphene oxide (GO) or decamethylcyclopentasiloxane (DCS) can be co-polymerized with TTMSS to improve thermal conductivity or flexibility .

- Curing conditions: UV or thermal initiation (e.g., using AIBN) optimizes crosslinking density in polydimethylsiloxane (PDMS) composites .

Addressing Data Contradictions

- Safety classifications: While some sources classify TTMSS as a potential carcinogen , others emphasize flammability risks without explicit toxicity data . Researchers should prioritize local institutional guidelines and conduct risk assessments for specific applications.

- Reaction efficiency: Discrepancies in hydrogen-donor efficiency between TTMSS and stannanes highlight the need for context-specific optimization (e.g., solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.